molecular formula C19H14ClF3N8 B10943747 2-{1-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{1-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10943747
M. Wt: 446.8 g/mol
InChI Key: MJIAYELKNOEGGN-UHFFFAOYSA-N
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Description

2-{1-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base.

    Construction of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold: This is typically done through cyclization reactions involving appropriate precursors under high-temperature conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{1-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce corresponding amines or alcohols.

Scientific Research Applications

2-{1-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{1-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition can lead to the arrest of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine:

    Triazolopyrimidines: A class of compounds with diverse biological activities, including anti-cancer and anti-inflammatory properties.

Uniqueness

2-{1-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its metabolic stability and bioavailability.

Properties

Molecular Formula

C19H14ClF3N8

Molecular Weight

446.8 g/mol

IUPAC Name

4-[1-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H14ClF3N8/c1-10-14(20)15(19(21,22)23)27-30(10)11(2)16-26-18-13-8-25-31(12-6-4-3-5-7-12)17(13)24-9-29(18)28-16/h3-9,11H,1-2H3

InChI Key

MJIAYELKNOEGGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5)C(F)(F)F)Cl

Origin of Product

United States

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